Product packaging for Benzofuran-6-ylmethanamine(Cat. No.:CAS No. 17450-69-0)

Benzofuran-6-ylmethanamine

Cat. No.: B1520444
CAS No.: 17450-69-0
M. Wt: 147.17 g/mol
InChI Key: NBPDUBHQRMCPSY-UHFFFAOYSA-N
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Description

Benzofuran-6-ylmethanamine (CAS 17450-69-0) is a high-value chemical building block in medicinal chemistry and pharmaceutical research. This compound features a benzofuran ring system, an important privileged structure in drug discovery due to its widespread presence in biologically active molecules and natural products . The scaffold is recognized for its diverse pharmacological profile and is a key intermediate in the synthesis of novel therapeutic agents . Researchers utilize this compound as a core template for developing molecules with a wide range of potential bioactivities. The benzofuran moiety is significant in research areas including antimicrobial , anticancer , anti-inflammatory , and antioxidant agents . Its structural features make it a versatile precursor for constructing complex molecules aimed at interacting with various enzymatic targets and receptors. Chemical Identifier Summary:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B1520444 Benzofuran-6-ylmethanamine CAS No. 17450-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPDUBHQRMCPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for Benzofuran 6 Ylmethanamine

Established Synthetic Pathways for the Benzofuran-6-ylmethanamine Core

The construction of the benzofuran (B130515) ring system can be achieved through various synthetic transformations. These methods often involve the formation of a key C-C or C-O bond to complete the heterocyclic ring, starting from appropriately substituted phenolic precursors.

A prevalent strategy for synthesizing the benzofuran nucleus involves the cyclodehydration of α-phenoxy ketones. researchgate.net This method typically begins with the etherification of a phenol (B47542) with an α-halo ketone to form an α-phenoxy ketone intermediate. Subsequent intramolecular cyclization, often promoted by strong acids like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), leads to the formation of the benzofuran ring with moderate to excellent yields. researchgate.net This approach is highly efficient due to the reactivity and fluidity of the reagent. researchgate.net

Another common approach is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. rsc.org This method, along with the dehydrative cyclization of o-hydroxybenzyl ketones or α-(phenoxy)alkyl ketones, represents a frequently employed pathway to benzofuran derivatives. rsc.org For instance, the synthesis of 2,3-disubstituted benzofurans can be achieved from o-benzyloxyphenyl arylketones through benzylic deprotonation followed by intramolecular cyclization and acid-catalyzed dehydration. mdpi.com

Table 1: Examples of Dehydrative Cyclization for Benzofuran Synthesis

Starting MaterialReagent/ConditionsProduct TypeYieldReference
α-Phenoxy ketonesEaton's reagent (P₂O₅/MeSO₃H)3-Substituted or 2,3-disubstituted benzofuransModerate to Excellent researchgate.net
o-HydroxyacetophenonesBasic conditionsBenzofuran derivativesNot specified rsc.org
o-Benzyloxyphenyl arylketones1. LiTMP 2. p-TsOH·H₂O2,3-DiarylbenzofuransNot specified mdpi.com

The Larock annulation, a palladium-catalyzed reaction between an o-halophenol and an alkyne, is a powerful tool for benzofuran synthesis. Modified versions of this reaction have been developed to improve efficiency and substrate scope. One such modification involves a multicomponent coupling (MCC) reaction where an o-iodophenol and a terminal alkyne are deprotonated with methylmagnesium chloride before coupling in the presence of a palladium catalyst. researchgate.net

Another modified Larock-type coupling has been utilized for the synthesis of 2-silylbenzo[b]furans by reacting an o-iodophenol with a 3-silyl-1-arylpropynone. researchgate.netmdpi.com The resulting 2-silyl group can be subsequently removed or replaced, for instance, through bromo-desilylation, providing a versatile handle for further functionalization at the C-2 position. researchgate.netmdpi.com This strategy has been applied in the synthesis of potent antiproliferative agents. mdpi.com

Table 2: Modified Larock-Type Coupling Reactions

ReactantsCatalyst/ReagentsIntermediate/ProductYieldReference
o-Iodophenol, Terminal alkyne1. MeMgCl 2. Pd(PPh₃)₂Cl₂Benzofuran derivativeNot specified researchgate.net
o-Iodophenol, 3-Silyl-1-arylpropinonePd(OAc)₂, Na₂CO₃, DMF2-Silylbenzo[b]furan59-69% mdpi.comresearchgate.net
2-Silylbenzo[b]furanTBAF, MeOH or AlCl₃2-Unsubstituted benzofuran83-86% mdpi.com
2-Silylbenzo[b]furanBr₂, 1,2-dichloroethane2-Bromobenzo[b]furan59% mdpi.com

Condensation reactions provide a classical yet effective route to the benzofuran core. A transition-metal-free, base-mediated reaction of ortho-heteroatom-substituted aryl aldehydes with 2-nitrobenzyl halides has been developed to access 2-(2-nitroaryl)benzofuran derivatives in high yields. rsc.org The proposed mechanism involves O-alkylation followed by an intramolecular arylogous nitroaldol (Henry) condensation. rsc.org This method has been successfully applied to gram-scale synthesis and the formal synthesis of the antihypertensive agent saprisartan. rsc.org

Chalcone synthesis, through the condensation of an acetyl-substituted benzofuran with an aldehyde, serves as a precursor route to more complex benzofuran derivatives containing other heterocyclic rings like pyrimidines. researchgate.net Another established method involves the cyclization of phenacyl phenyl ether via condensation using polyphosphoric acid (PPA) in xylene. jocpr.com

Table 3: Benzofuran Synthesis via Condensation Reactions

ReactantsReagents/ConditionsProduct TypeYieldReference
o-Hydroxy-aryl aldehydes, 2-Nitrobenzyl halidesBase-mediated2-(2-Nitroaryl)benzofuransHigh rsc.org
2-Acetyl-5-substituted benzofuran, Pyrrole-2-carboxaldehydeBaseBenzofuran ChalconesNot specified researchgate.net
Phenacyl phenyl etherPPA, xylene, 130°C2-ArylbenzofuransNot specified jocpr.com

The Wittig reaction is a cornerstone in organic synthesis for forming carbon-carbon double bonds and has been ingeniously applied to the construction of benzofurans. A chemoselective approach utilizes an intramolecular Wittig reaction as the key step to produce highly functionalized benzofurans. acs.org This strategy offers control over the product outcome, allowing for selective formation of either benzofuran or oxazole (B20620) derivatives based on the choice of reagents. acs.org

In other applications, the Wittig reaction is part of a multi-step sequence. For example, a Wittig reaction with the ylide generated from methyltriphenylphosphonium (B96628) bromide can be used to introduce a vinyl group, which is a precursor for further transformations like a subsequent Heck coupling reaction in the synthesis of complex benzofuran analogues. mdpi.com Another approach involves the intramolecular condensation of a Wittig reagent derived from o-hydroxyaryl compounds. jocpr.com The photochemical intramolecular Wittig reaction has also been explored as a method to synthesize 2-aryl/alkyl benzofurans, noted for producing fewer by-products, although yields can be relatively low. rsc.org

Table 4: Application of the Wittig Reaction in Benzofuran Synthesis

StrategyKey PrecursorKey TransformationProductReference
Chemoselective Intramolecular WittigNot specifiedIntramolecular Wittig reactionHighly functionalized benzofurans acs.org
Multi-step SequenceBenzofuran derivativeWittig reaction to form a vinyl group(E)-allyl alcohol benzofuran mdpi.com
Photochemical SynthesisNot specifiedPhotochemical intramolecular Wittig reaction2-Aryl/alkyl benzofurans rsc.org

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira and Heck reactions, are powerful methods for constructing the benzofuran skeleton. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is frequently used to create 2-(1-alkynyl)phenol intermediates from o-halophenols. These intermediates then undergo cyclization to form the benzofuran ring. nih.gov This sequence can be performed in a one-pot, three-component fashion, reacting o-iodophenols, terminal acetylenes, and aryl iodides to yield 2,3-disubstituted benzofurans. nih.gov Ligand-free palladium nanoparticles have also been shown to effectively catalyze the one-pot synthesis of various benzofurans via Sonogashira coupling under ambient conditions. thieme-connect.com

The Heck reaction, which forms a C-C bond between an alkene and an aryl halide, is also employed in cascade sequences. A cascade palladium-catalyzed heterocyclization/oxidative Heck coupling provides a general synthesis for alkenyl-substituted benzofurans. thieme-connect.com This combination of Sonogashira/Castro–Stephens/Heck reactions has been extensively optimized to produce diverse benzofuran scaffolds. thieme-connect.com Furthermore, these coupling strategies can be combined iteratively to build complex oligoaryls containing furan (B31954) rings. acs.org

Table 5: Sonogashira and Heck Reactions in Benzofuran Synthesis

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Sonogashira/Cyclizationo-Iodophenol, Terminal alkyne, Aryl iodidePd catalyst, Microwave2,3-Disubstituted benzofurans nih.gov
Sonogashira Coupling2-Iodophenol, ArylacetyleneLigand-free Pd nanoparticles, K₂CO₃2-Arylbenzofurans thieme-connect.com
Castro-Stephens/Heck Cascadeo-Haloaniline/phenol, Terminal alkyne, AlkenePd catalystAlkenyl-substituted benzofurans thieme-connect.com
Sonogashira/Heck Iterative SynthesisFuran-containing aldehydes/alkynesPd catalystFuran-containing oligoaryls acs.org

A novel synthetic route has been developed for benzofuran-2-yl-methanamine derivatives that proceeds through an oxazole intermediate. scribd.comresearchgate.net This method starts with readily available o-methoxyphenylacetic acids. scribd.comresearchgate.net The key step involves the formation of a methyl-5-[(2-methoxyphenyl)methyl]oxazole-4-carboxylate intermediate. scribd.com This oxazole is then subjected to reflux in a mixture of hydrobromic acid and acetic acid (HBr/HAc), which cleaves the oxazole ring and the methyl ether, leading to the cyclization and formation of the desired benzofuran-2-yl-methanamine. scribd.comresearchgate.net

This synthetic procedure is particularly effective for substrates with electron-donating substituents. researchgate.net It represents a straightforward approach to generate a variety of substituted benzofuran-2-yl-methanamine compounds from simple starting materials. researchgate.net

Table 6: Synthesis of Benzofuran-2-yl-methanamine via an Oxazole Intermediate

Starting MaterialKey IntermediateReaction for CyclizationFinal ProductReference
o-Methoxyphenylacetic acidMethyl-5-[(2-methoxyphenyl)methyl]oxazole-4-carboxylateReflux in HBr/HAcBenzofuran-2-yl-methanamine scribd.comresearchgate.net

Reductive Amination Approaches for Amine Functionalitymdpi.com

The primary and most direct method for the synthesis of this compound is through the reductive amination of benzofuran-6-carbaldehyde. This classical organic transformation involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849) or its equivalent, in the presence of a reducing agent.

The process initiates with the formation of an imine or a related intermediate through the condensation of the aldehyde and the amine. This intermediate is then reduced in situ to yield the final amine product. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. jst.go.jp For instance, the reaction can be carried out using NaBH(OAc)₃ in a suitable solvent like acetonitrile, often in the presence of methanol. jst.go.jp

Another powerful reducing agent that can be utilized is lithium aluminum hydride (LiAlH₄). jst.go.jp This reagent is more potent and can reduce the corresponding nitrile, benzofuran-6-carbonitrile, to this compound. jst.go.jp The synthesis of the precursor, benzofuran-6-carbonitrile, can be achieved from 6-bromobenzo[b]furan through a nucleophilic substitution reaction with a cyanide source. mdpi.com

The choice of the reducing agent and reaction conditions can be tailored to optimize the yield and purity of the final product. A comparative study of various reducing agents for reductive amination highlights the versatility of this approach. organic-chemistry.org

Table 1: Reagents for Reductive Amination of Benzofuran-6-carbaldehyde

Amine SourceReducing AgentSolventReference
AmmoniaSodium triacetoxyborohydrideAcetonitrile/Methanol jst.go.jp
Ammonium ChlorideNot SpecifiedNot Specified

Derivatization Pathways and Chemical Modifications for this compound Analogues

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues with potentially varied properties. These modifications can be broadly categorized into the introduction of substituents on the benzofuran ring system and functional group alterations at key positions.

Introduction of Diverse Substituents on the Benzofuran Ring Systemmdpi.comjst.go.jp

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing aryl, heteroaryl, and vinyl groups onto the benzofuran core. uol.denih.gov For example, a brominated benzofuran derivative can undergo a Suzuki coupling with various boronic acids to yield biaryl structures. uol.de Similarly, a Heck reaction with styrene (B11656) can introduce a vinyl substituent. uol.de

The introduction of substituents can also be achieved through electrophilic substitution reactions, although the regioselectivity can sometimes be a challenge. nih.gov The presence of activating or deactivating groups on the ring can direct incoming electrophiles to specific positions.

Functional Group Modifications at Key Positions (e.g., C-2, C-3, C-5, C-6)Current time information in Bangalore, IN.divyarasayan.orgmdpi.comjst.go.jprsc.org

The functional groups at various positions on the benzofuran ring, including the aminomethyl group at C-6, can be further modified to create a wide array of derivatives.

C-2 and C-3 Positions: The furan part of the benzofuran system is particularly reactive. The C-2 position is generally more susceptible to functionalization than the C-3 position. mdpi.com A variety of synthetic methods exist for the direct functionalization of these positions. mdpi.com For instance, the introduction of an aryl or heteroaryl substituent at the C-3 position can be achieved through 8-aminoquinoline (B160924) directed C–H arylation using palladium catalysis. mdpi.com Friedel-Crafts acylation can introduce acyl groups, though it may result in a mixture of C-2 and C-3 isomers. nih.gov The synthesis of 3-acylbenzofurans and 3-formylbenzofurans can be selectively achieved by rearranging and transforming 2-hydroxychalcones. nih.gov The introduction of a methyl group at the C-3 position has been shown to be significant in certain contexts. nih.gov

C-5 Position: The C-5 position is another key site for modification. The introduction of various substituents, including halogens, nitrile, and amino groups, has been explored. jst.go.jprsc.org For example, a nitrile group at C-5 can be reduced to an aminomethyl group. jst.go.jp The nature of the substituent at the C-5 position can have a pronounced effect on the molecule's properties. rsc.org

C-6 Position: The aminomethyl group at the C-6 position is a primary site for derivatization. It can undergo N-alkylation or N-acylation to introduce a variety of substituents. For instance, N-alkylation can be performed using iodoethane (B44018) or 2-iodopropane (B156323) in the presence of a base like sodium hydride. mdpi.com Reductive amination of the primary amine with aldehydes can also be employed to introduce more complex side chains. jst.go.jp

Table 2: Examples of Functional Group Modifications

PositionModificationReagents/ConditionsReference
C-3Arylation8-Aminoquinoline, Pd catalyst mdpi.com
C-3AcylationFriedel-Crafts conditions nih.gov
C-5NitrationNitrating agent jst.go.jp
C-6 (Amine)N-AlkylationIodoalkane, NaH mdpi.com
C-6 (Amine)N-AcylationAcyl chloride/anhydride researchgate.net

Stereoselective Synthesis of Chiral Benzofuran DerivativesCurrent time information in Bangalore, IN.

The development of stereoselective methods for the synthesis of chiral benzofuran derivatives is an area of growing interest. Chiral auxiliaries can be employed to control the stereochemical outcome of reactions. uzh.ch For instance, silicon-based chiral auxiliaries have been used for diastereoselective transformations. uzh.ch A new approach for the stereoselective synthesis of cyclopenta[b]benzofuran derivatives has been described, involving the reaction of 1,3-dicarbonyl compounds with α,β,γ,δ-unsaturated aldehydes. rsc.org Asymmetric synthesis of diheteroarylalkanes has been achieved through a one-pot reaction using a Hayashi–Jorgensen catalyst. mdpi.com

Innovations and Advancements in Benzofuran Synthesis Protocols

Continuous research efforts are focused on developing more efficient, versatile, and environmentally friendly methods for the synthesis of benzofuran derivatives.

Development of Novel and Efficient Reaction Routesresearchgate.netnih.gov

Recent advancements in synthetic methodology have led to the development of novel routes to benzofuran scaffolds. divyarasayan.orgnih.gov These include:

Copper-Catalyzed Reactions: Copper catalysts have been employed in various synthetic strategies, including intramolecular annulation and C-O coupling reactions. mdpi.comuol.de A one-pot strategy utilizing a copper bromide catalyst allows for the synthesis of amino-substituted benzofurans from substituted amines, salicylaldehydes, and calcium carbide. nih.gov

Palladium- and Copper-Based Catalysis: The combination of palladium and copper catalysts is effective in Sonogashira coupling reactions between terminal alkynes and iodophenols, leading to benzofuran derivatives through intramolecular cyclization. nih.gov

Nickel-Catalyzed Synthesis: Nickel catalysts have emerged as effective promoters for the synthesis of benzofuran derivatives, providing activation energy for intramolecular nucleophilic addition reactions. nih.gov

Metal-Free Protocols: Metal-free approaches, such as those utilizing BF₃·OEt₂ or proceeding via p-quinone methides, offer alternative and often milder conditions for benzofuran synthesis. mdpi.com

Domino Reactions: Strategies involving domino reactions, such as a hydration/annulation sequence, provide efficient access to benzofuran derivatives from readily available starting materials. mdpi.com

Synthesis from Natural Products: A convenient strategy for preparing benzofuran derivatives from tyrosol, a compound found in olive oil production waste, has been reported, highlighting a sustainable approach. researchgate.nettorvergata.it

These innovative synthetic methods expand the toolbox available to chemists for the construction of the benzofuran core, facilitating the synthesis of this compound and its diverse analogues.

Considerations for Scalability and Industrial Production of Benzofuran Derivatives

The transition from laboratory-scale synthesis to industrial production of benzofuran derivatives, including precursors to this compound, presents several challenges and requires careful process optimization. Key considerations include cost-effectiveness, safety, environmental impact, and the robustness of the chemical transformations at a larger scale.

Recent research has focused on developing more sustainable and scalable routes. For example, the synthesis of benzofuran-6-carboxylic acid , a closely related and industrially important intermediate, has been optimized to avoid transition metal catalysts and cryogenic temperatures, thereby improving its suitability for scale-up. acs.org Such improvements often involve the use of more environmentally benign solvents and reagents, and designing processes that are inherently safer.

Key factors for the industrial production of benzofuran derivatives include:

Route Selection: Choosing synthetic pathways that utilize readily available, low-cost starting materials and minimize the number of steps is crucial. google.com

Catalyst Efficiency: For reactions involving catalysts, such as the palladium-catalyzed cyanation, optimizing catalyst loading and turnover number is essential to reduce costs. The development of highly active and recyclable catalysts is a significant area of research.

Reaction Conditions: Mild reaction conditions are preferable as they reduce energy consumption and the need for specialized equipment. google.com Avoiding extreme temperatures and pressures enhances safety and lowers operational costs.

Safety and Environmental Impact: The use of toxic or hazardous reagents like diethyl bromomalonate, which is an irritant, is undesirable for industrial applications. google.com Developing "greener" synthetic routes that minimize waste and use safer solvents is a priority. acs.org

The table below summarizes some of the challenges and potential solutions in the industrial synthesis of benzofuran derivatives.

ChallengePotential Solution / StrategyReference
Harsh Reaction Conditions (e.g., Sonogashira coupling)Development of new routes with milder conditions; Wittig reaction followed by ring closure. google.com
Use of Hazardous Reagents (e.g., strong bases, irritants)Selection of safer alternatives; process optimization to minimize exposure. google.comacs.org
High Cost of Starting Materials/CatalystsDesigning routes from cheaper raw materials; optimizing catalyst efficiency and exploring non-metal catalysts. google.comacs.org
Low Yield and Complex PurificationRoute optimization to improve yield and selectivity; developing crystallization-based purifications over chromatography. google.com
Environmental Impact (E-factor)Employing sustainable chemistry principles; using greener solvents and minimizing waste streams. acs.org

The development of a new synthesis for benzofuran compounds that is simple, uses inexpensive raw materials, has a short reaction route, and is safe and environmentally friendly is essential for viable industrial production. google.com

Structure Activity Relationship Sar Studies of Benzofuran 6 Ylmethanamine Derivatives

Influence of Substituent Position and Chemical Nature on Biological Activity

The biological profile of benzofuran-6-ylmethanamine derivatives can be significantly altered by the introduction of various substituents at different positions on the benzofuran (B130515) core. The nature of these substituents, whether they are electron-donating or electron-withdrawing, as well as their placement, are critical determinants of the resulting pharmacological activity.

The addition of halogen atoms such as chlorine, bromine, or fluorine to the benzofuran ring has been shown to enhance the biological activities of these compounds, particularly their anticancer properties. nih.govnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov

The position of the halogen substituent is a critical factor in determining its effect on biological activity. nih.gov For instance, placing a halogen atom at the para position of an N-phenyl ring attached to the benzofuran scaffold has been associated with maximum cytotoxic activities. nih.gov This is likely due to favorable hydrophobic interactions that increase the potency of the compound. nih.gov In one study, the addition of a fluorine atom at position 4 of a 2-benzofuranyl group resulted in a twofold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA), a target in cancer therapy. nih.govmdpi.com

Furthermore, research has indicated that having two bromo substituents, one on the C-5 position of the benzofuran ring and another on the C-4 position of a phenyl ring, results in excellent antibacterial and antifungal activity. rsc.org

Table 1: Impact of Halogenation on the Anticancer Activity of Benzofuran Derivatives

CompoundHalogen PositionTarget/Cell LineActivity (IC₅₀/Kᵢ)Reference
Compound 1 Bromine at the methyl group on the 3-positionK562 and HL60 leukemia cells5 µM and 0.1 µM nih.gov
Compound 5 Fluorine at position 4 of 2-benzofuranyluPA88 nM (Kᵢ), 0.43 µM (IC₅₀) nih.govmdpi.com
Compound 10b Bromine on phenylsulfonamido groupHIF-1 pathwaySignificant antiproliferative activity nih.gov

The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups can significantly modulate the biological activity of benzofuran derivatives. A phenolic hydroxyl group is often considered crucial for anticancer activity. nih.gov This is because the hydrogen-donating nature of the hydroxyl group can promote favorable interactions with biological targets, leading to enhanced cytotoxic properties. nih.gov

In the context of antibacterial activity, hydroxyl groups at the C-6 position of the benzofuran ring have been found to be essential for activity against various bacterial strains. nih.gov Conversely, blocking this hydroxyl group leads to a loss of antibacterial efficacy. nih.gov The introduction of a hydroxyl group on the benzofuran ring can also lead to the formation of hydrogen bonds with amino acid residues in the active site of enzymes, such as aromatase, which can result in stronger binding and inhibition. researchgate.net

Methoxy groups have also been shown to contribute to the biological activity of benzofuran derivatives. For example, a methoxy group on the benzofuran ring can form hydrogen bonds with amino acid residues like Ser 478 in the active site of aromatase. researchgate.net The presence of methoxy groups has been noted in potent anticancer compounds, such as trimethoxyacetophenone-based benzofuran derivatives. nih.gov

Substitutions with alkyl, amino, and carboxyl groups on the benzofuran scaffold also play a significant role in defining the pharmacological properties of the resulting derivatives. The inclusion of N-containing alkyl chains has been identified as a major determinant for the antiproliferative activity of certain benzofuran-based compounds. nih.gov

The introduction of hydrophilic groups containing heteroatoms, such as piperidine, can improve the physicochemical properties of the compound. nih.gov Furthermore, the presence of an amino group is closely related to the antibacterial activity of benzofuran derivatives. rsc.org

The electronic properties of substituents, categorized as either electron-withdrawing or electron-donating, have a profound impact on the bioactivity of this compound derivatives. Electron-withdrawing groups, such as nitro groups, have been shown to significantly boost anticancer activity. nih.gov This is attributed to their ability to reduce the melting temperature of DNA in cancer cells. nih.gov

Conversely, electron-donating groups can also enhance biological activity. For instance, the substitution of an N-phenyl ring with a halogen, which is considered electron-donating in this context, is beneficial for the cytotoxic properties of benzofuran. nih.gov In studies on SIRT2 inhibitors, it was observed that an electron-donating methoxy group on the benzofuran core enhanced the inhibitory effect compared to an electron-withdrawing fluoro group. mdpi.com

SAR studies on antimicrobial agents have revealed that electron-withdrawing groups at the ortho position of the benzofuran ring and the para position of an aryl ring tend to increase potency, while electron-donating groups can weaken the antimicrobial activity. nih.gov

Table 2: Influence of Electron-Withdrawing and Electron-Donating Groups

Substituent TypePositionEffect on BioactivityExampleReference
Electron-Withdrawing -Boosts anticancer activityNitro group nih.gov
Electron-Donating N-phenyl ringEnhances cytotoxic propertiesHalogen nih.gov
Electron-Donating Benzofuran coreEnhances SIRT2 inhibitory activityMethoxy group mdpi.com
Electron-Withdrawing Ortho-position of benzofuran ringIncreases antimicrobial potency- nih.gov

Correlation between Molecular Features and Therapeutic Potency

Molecular lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, and ultimately its biological efficacy. For benzofuran derivatives, a balance between hydrophilic and hydrophobic properties is often necessary for optimal activity.

The hydrophobic nature of halogens contributes to the enhanced cytotoxic properties of halogenated benzofuran derivatives. nih.gov It has been suggested that halogen substitutions at the para position of the benzofuran ring are more likely to form favorable hydrophobic interactions, leading to increased potency. nih.govmdpi.com

Conformational Analysis and its Implications for Receptor Binding

The three-dimensional arrangement, or conformation, of this compound derivatives is a critical determinant of their biological activity. The spatial orientation of substituent groups on the benzofuran core dictates how the molecule fits into and interacts with the binding pocket of a target receptor or enzyme. Molecular docking and conformational analysis studies are instrumental in understanding these interactions and guiding the design of more potent and selective compounds.

For instance, studies on related heterocyclic compounds have shown that a rigidified conformation can lead to more efficient receptor binding. In the case of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, NMR spectroscopy and X-ray crystallography revealed a low-energy conformation characterized by an intramolecular π-stacking interaction. This specific geometry is believed to mimic the bioactive conformation required for receptor binding nih.gov. Similarly, docking simulations for benzofuran derivatives acting as monoamine oxidase (MAO) inhibitors have been used to identify key molecular determinants for high affinity. The rigid E-geometry of the exocyclic double bond in certain (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides was found to allow for a more efficient binding conformation compared to more flexible analogues nih.gov.

Furthermore, computational studies involving benzofuran derivatives and proteins like bovine serum albumin (BSA) have demonstrated how the number and position of furan (B31954) rings influence binding affinity and mode. Molecular docking predicted that a monofuran derivative is housed within the protein's interior, while a difuran derivative binds to the surface with lower affinity, a finding confirmed by fluorescence spectroscopy nih.gov. These analyses underscore the importance of molecular conformation and rigidity in achieving optimal interaction with biological targets, a principle that is directly applicable to the design of novel this compound-based therapeutic agents.

Specific SAR Insights in Various Therapeutic Areas

The benzofuran scaffold has been extensively explored for various therapeutic purposes. By systematically modifying the substituents on the benzofuran ring system, researchers have elucidated key structural requirements for activity in antimicrobial, anticancer, osteogenic, and enzyme inhibitory applications.

Antimicrobial Activity-Structure Relationships for Benzofuran Derivatives

Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, with their activity being highly dependent on the nature and position of substituents on the benzofuran core. rsc.org

Influence of Electron-Withdrawing Groups: SAR studies have consistently shown that the presence of electron-withdrawing groups, such as halogens, tends to enhance antimicrobial potency. For example, derivatives with bromo substituents at the C-5 position of the benzofuran ring and the para position of an attached phenyl ring exhibited excellent antibacterial activity researchgate.net. Another study revealed that electron-withdrawing groups at the ortho position of the benzofuran ring and the para position of an aryl ring increase potency, while electron-donating groups weaken antimicrobial activity nih.gov.

Role of Specific Moieties: The incorporation of other heterocyclic moieties, such as pyrazoline and thiazole (B1198619), is essential for the antimicrobial activity of certain benzofuran derivatives nih.gov. For instance, a 1-(thiazol-2-yl)pyrazoline derivative of benzofuran showed excellent activity against Gram-negative bacteria and good activity against Gram-positive bacteria nih.govpharmatutor.org.

Impact of Hydroxyl Groups: The position of hydroxyl substituents can also modulate activity. It has been observed that hydroxyl groups at the C-3 and C-4 positions resulted in good antibacterial activities, whereas a hydroxyl group at the C-2 position did not impart an increase in activity nih.gov.

Novel Hybrid Structures: Recent research has focused on creating hybrid molecules, such as benzofuran derivatives containing disulfide moieties. One such compound, V40, displayed remarkable in vitro antibacterial activity against pathogens like Xanthomonas oryzae pv oryzae (Xoo), with EC50 values significantly lower than control substances acs.org.

The table below summarizes the minimum inhibitory concentration (MIC) and other activity metrics for selected benzofuran derivatives against various microbial strains.

Compound ClassSubstituents/ModificationsTarget OrganismActivity Metric (µg/mL)
Aza-benzofuran (Compound 1)Double bond between C-2 and C-3Salmonella typhimuriumMIC: 12.5 mdpi.com
Aza-benzofuran (Compound 1)Double bond between C-2 and C-3Escherichia coliMIC: 25 mdpi.com
Aza-benzofuran (Compound 1)Double bond between C-2 and C-3Staphylococcus aureusMIC: 12.5 mdpi.com
Benzofuran-disulfide (V40)Disulfide moietyXanthomonas oryzae pv oryzae (Xoo)EC50: 0.28 acs.org
Benzofuran-disulfide (V40)Disulfide moietyXanthomonas oryzae pv oryzicola (Xoc)EC50: 0.56 acs.org

Anticancer Activity-Structure Relationships for this compound Analogues

The benzofuran nucleus is a privileged scaffold in the design of anticancer agents, and modifications to this core can lead to potent and selective compounds. nih.govnih.gov For analogues related to this compound, substitutions on both the benzofuran ring and associated side chains are critical for cytotoxicity.

Halogenation: The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring consistently results in a significant increase in anticancer activity nih.gov. This is attributed to the ability of halogens to form "halogen bonds," which can improve binding affinity to target molecules nih.gov. The position of the halogen is a critical determinant of biological activity. For example, a compound with a bromine atom on a methyl group at the 3-position of the benzofuran ring showed remarkable cytotoxic activity against leukemia cells (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively, without being toxic to normal cells nih.gov.

Substitutions at C-2 and C-3: SAR studies have found that substitutions at the C-2 position, often with ester or other heterocyclic rings, are crucial for cytotoxic activity nih.govmdpi.com. However, other positions are also important; for instance, the presence of a bromine and a methoxy group in the structure of certain derivatives was shown to enhance pro-oxidative and pro-apoptotic properties researchgate.net.

Importance of Specific Functional Groups: The presence of a carboxamide (-CONH) group has been identified as necessary for the anticancer activity of some benzofuran analogues nih.gov. In a different series, the addition of a benzofuran group to a 6-HMA (6-N,N-(hexamethylene) amiloride) scaffold yielded a compound with high potency (Ki = 183 nM). Further adding a fluorine atom at position 4 of the 2-benzofuranyl group resulted in a 2-fold increase in inhibitory activity (Ki = 88 nM) nih.govmdpi.com.

Lipophilicity: Increasing the lipophilicity of benzofuran derivatives, for example by extending an aliphatic chain, has been shown to enhance antiproliferative activity against breast cancer cells digitellinc.com.

The following table presents the cytotoxic activity of various benzofuran analogues against different cancer cell lines.

Compound/AnalogueModificationCancer Cell LineActivity Metric (IC50)
Halogenated Derivative 1Bromine on methyl at C-3K562 (Leukemia)5 µM nih.gov
Halogenated Derivative 1Bromine on methyl at C-3HL60 (Leukemia)0.1 µM nih.gov
Amiloride-benzofuran 5Fluorine at C-4 of 2-benzofuranyl(uPA inhibition)0.43 µM nih.govmdpi.com
Monomethylated (MBF061)MonomethylatedMDA-MB-231 (Breast)35.66 µM digitellinc.com
Benzofuran Derivative 3fHeterocyclic substituent at C-2HEPG2 (Liver)12.4 µg/mL researchgate.net

SAR for Osteoblast Differentiation-Promoting Activity of Benzofuran Derivatives

Certain benzofuran derivatives have been identified as potent promoters of osteoblast differentiation, making them promising candidates for orally active drugs to treat osteoporosis. jst.go.jp The structure-activity relationships in this area have been clarified through the synthesis and evaluation of various analogues.

A key finding is that a 3,5-disubstituted benzofuran structure serves as a useful scaffold for orally active osteogenic compounds jst.go.jpnih.gov. In one study, a series of benzofuran derivatives were synthesized and tested for their effects on osteoblast differentiation in mouse mesenchymal stem cells jst.go.jpnih.gov. Among them, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (compound 23d) was identified as having potent activity jst.go.jpnih.gov.

The osteoblastogenic activity of these compounds is suggested to be mediated by the inhibition of cyclin-dependent kinase 8 (CDK8) jst.go.jpnih.gov. Compound 23d was found to potently inhibit CDK8 activity and, when administered orally to ovariectomized rats, it increased femoral bone mineral density, bone volume, and mineral content in cortical bone jst.go.jpnih.gov. This indicates its potential as an orally active agent for treating osteoporosis by promoting bone formation jst.go.jpnih.gov.

Enzyme Inhibitory Activity and Structural Requirements

Benzofuran derivatives are capable of inhibiting a variety of enzymes, with their potency and selectivity being highly dependent on their substitution patterns.

Monoamine Oxidase (MAO) Inhibition: A class of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamides has been discovered as potent MAO inhibitors. Specifically, 6'-sulfonyloxy derivatives showed outstanding affinity for MAO-A (IC50 values between 7.0 nM and 49 nM) and high selectivity over MAO-B. In contrast, the corresponding 6'-benzyloxy derivatives exhibited potent MAO-B inhibition and an inverted selectivity profile nih.gov.

Cholinesterase Inhibition: Several 2-arylbenzofuran derivatives have shown potent and selective inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. Cathafuran C, for instance, exhibited the most potent and selective BChE inhibition with an IC50 value of 2.6 µM and a Ki value of 1.7 µM mdpi.com. SAR analysis of these compounds indicated that a cis configuration was preferred for interaction with BChE, and bulky, non-rigid isopentenyl groups reduced inhibitory efficiency mdpi.com.

5α-Reductase Inhibition: A series of 2-phenylbenzofuran (B156813) derivatives featuring a diphenylmethylcarbamoyl group at either the 5 or 6-position of the benzofuran ring were evaluated as inhibitors of testosterone (B1683101) 5α-reductase. The study found that the 6-carbamoyl derivatives were generally more potent inhibitors than their 5-carbamoyl counterparts nih.gov.

This targeted inhibition highlights the utility of the benzofuran scaffold in designing specific enzyme inhibitors for various therapeutic applications.

Pharmacological and Biological Activity Research on Benzofuran 6 Ylmethanamine

Antimicrobial Spectrum and Efficacy of Benzofuran-6-ylmethanamine Derivatives

Benzofuran (B130515) derivatives have been identified as a promising class of antimicrobial agents, with numerous studies dedicated to exploring their efficacy against a range of pathogenic bacteria and fungi. google.com The structural features of these compounds, particularly the substitution patterns on the benzofuran ring, play a crucial role in their antimicrobial potency and spectrum of activity.

Derivatives of benzofuran have shown significant antibacterial capabilities against both Gram-positive and Gram-negative bacteria. A study involving a series of 3-methanone-6-substituted-benzofuran derivatives highlighted that substitutions at the C-6 position have a substantial impact on antibacterial activity. Specifically, compounds bearing a hydroxyl group at the C-6 position exhibited excellent antibacterial effects against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC₈₀) values ranging from 0.78 to 12.5 µg/mL.

Another synthetic aurone (B1235358) derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, demonstrated potent activity against Gram-positive bacteria, particularly MRSA (ATCC 43300), with an inhibition zone of 18.33 mm. Furthermore, certain benzofuran-based compounds linked to pyrazoline and thiazole (B1198619) moieties have also been recognized for their essential role in antibacterial activity.

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives
Compound TypeTarget BacteriaActivity MeasurementResultReference
3-Methanone-6-hydroxy-benzofuransS. aureus, MRSA, E. coli, B. subtilisMIC₈₀0.78 - 12.5 µg/mL
Aurone Derivative (AU-23)MRSA ATCC 43300Inhibition Zone18.33 ± 0.4 mm
Aurone Derivative (AU-23)MSSA ATCC 35923Inhibition Zone14.67 ± 0.6 mm
Thiazolidinone DerivativesEnterococcus FaecalisPotent Activityat 50µg/ml

The antifungal potential of benzofuran derivatives has been investigated against various pathogenic fungi. Fused benzofuran derivatives that incorporate coumarin (B35378) and pyridine (B92270) rings have demonstrated antifungal activity, with a reported MIC of 25 µg/mL against Aspergillus fumigatus. Similarly, benzofuran derivatives containing oxadiazole and pyrazole (B372694) moieties have been tested against fungal strains including A. fumigatus and Candida albicans, showing moderate to good inhibition.

Research has also shown that certain halogenated derivatives of 3-benzofurancarboxylic acids are active against C. albicans. Moreover, a series of novel benzofuran derivatives synthesized with a thiazolo benzimidazole (B57391) nucleus revealed that specific compounds within the series exhibited notable antifungal activity. Other studies have found that derivatives can show remarkable activity against C. albicans while having weaker effects on other fungi like A. niger.

Table 2: Antifungal Activity of Selected Benzofuran Derivatives
Compound TypeTarget FungiActivity MeasurementResultReference
Fused Benzofuran-Coumarin-PyridineA. fumigatusMIC25 µg/mL
Thiazolidinone DerivativesC. albicansSignificant Activityat 25µg/ml
Halogenated 3-Benzofurancarboxylic AcidsC. albicansAntifungal ActivityExhibited Activity
Benzofuran-Oxadiazole-Pyrazole HybridsA. fumigatus, C. albicansMicrobial InhibitionModerate to Good

Anticancer and Antitumorigenic Potential of this compound Derivatives

The benzofuran scaffold is a core component of many compounds exhibiting significant anticancer and antitumor properties. researchgate.net Researchers have synthesized and evaluated a multitude of benzofuran derivatives, demonstrating their potent cytotoxic effects against various human cancer cell lines and revealing complex mechanisms of action. nih.gov

Numerous studies have documented the potent in vitro cytotoxic activity of benzofuran derivatives against a panel of human tumor cell lines. For instance, a series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives was screened, with one compound in particular, a benzofuran-2-carboxamide (B1298429) derivative (50g), showing high potency against HCT-116 (colon), HeLa (cervical), and HepG2 (liver) cancer cells, with IC₅₀ values of 0.87, 0.73, and 5.74 µM, respectively.

Another study on benzofuran hybrids reported that derivatives 13b and 13g demonstrated superior inhibition against the MCF-7 breast cancer cell line, with IC₅₀ values of 1.875 and 1.287 µM, respectively, which was more potent than the standard drug cisplatin. Halogenated derivatives have also been a focus, with one study showing a methyl 6-(dibromoacetyl) derivative (compound 8) had pronounced effects on HepG2 cells with an IC₅₀ value of 3.8 µM. Furthermore, newly synthesized benzofuran derivatives containing heterocyclic substituents were tested against the HepG2 cell line, with all tested compounds proving to be more potent than the standard 5-fluorouracil; the most active compound (3f) had an IC₅₀ of 12.4 µg/mL. Benzodifuran derivatives have also been shown to inhibit proliferation by 30-40% in HeLa and Hep-G2 cells.

Table 3: In Vitro Cytotoxicity (IC₅₀) of Selected Benzofuran Derivatives
Compound/DerivativeCell LineIC₅₀ ValueReference
Benzofuran-2-carboxamide (50g)HCT-1160.87 µM
Benzofuran-2-carboxamide (50g)HeLa0.73 µM
Benzofuran-2-carboxamide (50g)HepG25.74 µM
Benzofuran hybrid (13b)MCF-71.875 µM
Benzofuran hybrid (13g)MCF-71.287 µM
Thiazole derivative (CP1)HCT1164.7 µg/mL
Thiazole derivative (CP1)MCF-74.8 µg/mL
Thiazole derivative (CP1)HEPG211 µg/mL
Halogenated derivative (8)HepG23.8 µM
Heterocyclic derivative (3f)HEPG212.4 µg/mL

While much of the research has focused on in vitro studies, some benzofuran derivatives have been evaluated for their antitumor effects in animal models. One notable study investigated the in vivo inhibitory potency of a piperazine-based benzofuran derivative, compound 36b. In a xenograft model using H460 human cancer cells, treatment with compound 36b at a dose of 20 mg/kg per day over 15 days resulted in a remarkable inhibition of tumor growth. The average tumor weight and volume were decreased by 64% and 68%, respectively, compared to the control group, indicating that this compound is a promising lead structure that effectively inhibits cancer cell growth in vivo.

The anticancer effects of benzofuran derivatives are attributed to various mechanisms of action, with tubulin polymerization inhibition and modulation of the urokinase-type plasminogen activator (uPA) system being two significant pathways.

Tubulin Inhibition: Microtubules, which are dynamic polymers of tubulin, are critical for mitosis, making them an excellent target for anticancer drugs. Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization. For example, the derivative designated 30a was found to disrupt the formation of mitotic spindles, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in HepG2 cells. This mechanism of suppressing microtubule dynamics is a common feature of many effective antimitotic drugs that block cell division and induce cell death.

uPA System Modulation: The urokinase-type plasminogen activator (uPA) system is a key mediator of cancer cell invasion and metastasis. Targeting the uPA system is a strategic approach to combatting malignant cancers. Research into amiloride (B1667095) analogs has led to the development of 6-Substituted Hexamethylene Amiloride (6-HMA)-based benzofuran derivatives as uPA inhibitors. Studies have shown that attaching a benzofuran group to 6-HMA results in a compound with significantly higher potency and cytotoxicity, with one such derivative showing a high inhibitory activity (Ki = 183 nM). This indicates that benzofuran derivatives can be engineered to effectively inhibit the uPA system, thereby interfering with the processes that lead to tumor metastasis.

Antiviral Properties of Benzofuran Compounds

Benzofuran derivatives have demonstrated notable efficacy as antiviral agents, with research particularly focused on their ability to inhibit the replication of clinically significant viruses such as the Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

The benzofuran scaffold has proven to be a valuable template for the development of novel antiviral agents. Numerous studies have shown that compounds containing this moiety possess strong biological activities, including antiviral effects. rsc.org

With regard to Hepatitis C Virus (HCV) , a high-throughput screening of a diverse collection of small molecules identified a class of benzofuran compounds as potent HCV inhibitors. nih.govacs.org Optimization of the benzofuran scaffold led to the discovery of several compounds with potent inhibition of HCV replication, low cytotoxicity, and high selectivity. nih.govacs.org Structure-activity relationship (SAR) studies revealed that substitutions at the C2, C3, and C5 positions of the benzofuran ring are critical for anti-HCV activity. nih.gov Specifically, an aryl or heteroaryl group at the C5-position was found to be important for inhibitory action. nih.gov Certain benzofuran–oxadiazole and benzofuran–triazole hybrids have shown good binding affinities to the Palm Site-II of the HCV NS5B polymerase, an essential enzyme for viral replication. nih.gov

In the context of Human Immunodeficiency Virus (HIV) , various benzofuran derivatives have been investigated for their anti-HIV properties. researchgate.net Some 2-substituted benzofurans have garnered significant attention for their anti-HIV activity. researchgate.net Research has identified novel 3-benzoylbenzofurans and their pyrazole derivatives as potent inhibitors in pseudovirus assays. nih.gov For instance, the 3-benzoyl benzofuran compound 4b exhibited an IC50 value of 0.49 ± 0.11 μM against the Q23 pseudovirus and 0.12 ± 0.05 μM against the CAP210 pseudovirus. nih.gov Further mechanistic studies showed that some of these benzofuran derivatives act as non-nucleoside reverse transcriptase inhibitors, while their pyrazole counterparts can inhibit HIV entry or act as protease inhibitors. nih.gov Other studies have synthesized novel benzofuran derivatives and evaluated their in vitro anti-HIV-1 activity, with some compounds showing weak to moderate effects. researchgate.netkoreascience.kr

Compound/Derivative ClassVirusTarget/MechanismKey Findings
Benzofuran-oxadiazole/triazole hybridsHCVNS5B PolymeraseGood binding affinities to the allosteric site. nih.gov
3-BenzoylbenzofuransHIVReverse TranscriptasePotent inhibitors in pseudovirus assays. nih.gov
Pyrazole derivatives of 3-benzoylbenzofuransHIVEntry/ProteasePotent inhibition of HIV entry and protease activity. nih.gov

Other Diverse Therapeutic Applications of this compound Analogues

Beyond their antiviral effects, analogues of this compound have been explored for a multitude of other therapeutic applications, demonstrating the broad pharmacological potential of this chemical class.

Benzofuran derivatives have been recognized for their anti-inflammatory and analgesic properties. nih.govresearchgate.net Several studies have synthesized and evaluated benzofuran-based compounds for these activities. researchgate.netafricaresearchconnects.comafricaresearchconnects.com For example, a series of benzofuran–pyrazole-based derivatives demonstrated significant anti-inflammatory effects, with HRBC membrane stabilization percentages ranging from 86.70% to 99.25%. researchgate.net In another study, new heterocyclic/benzofuran hybrids were designed and synthesized, with some compounds exhibiting an excellent inhibitory effect on the generation of nitric oxide (NO), a key inflammatory mediator. mdpi.com Specifically, compound 5d from this series was found to be a potent anti-inflammatory agent, reducing NO levels in LPS-induced RAW 264.7 cells to normal levels. mdpi.com The anti-inflammatory mechanism of this compound was suggested to be related to the inhibition of the NF-κB and MAPK signaling pathways. mdpi.com

The potential of benzofuran derivatives in the management of diabetes has been an active area of research. nih.gov Compounds containing the benzofuran moiety have shown significant antidiabetic properties. nih.gov A series of benzofuran-based chromenochalcones were synthesized and evaluated for their antidiabetic activities. nih.govrsc.org Several of these compounds showed significant glucose uptake stimulatory effects in skeletal muscle cells. nih.gov In in vivo studies using streptozotocin (B1681764) (STZ)-induced diabetic rats, compounds 21 , 22 , and 24 demonstrated a significant reduction in blood glucose levels. nih.govrsc.org Furthermore, compound 24 was shown to effectively improve postprandial and fasting blood glucose levels, oral glucose tolerance, and serum lipid profiles in db/db mice after 15 days of treatment. nih.govrsc.org

In other research, arylbenzofuran derivatives isolated from the root bark of Morus mesozygia were identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. frontiersin.orgresearchgate.net A newly identified arylbenzofuran derivative was found to be a better inhibitor of α-glucosidase than the standard drug acarbose. frontiersin.org Naturally occurring aurones, which contain a benzofuran moiety, have also been investigated as potential antidiabetic agents due to their inhibitory effects on enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.gov

Compound/Derivative ClassModelKey Findings
Benzofuran-based chromenochalconesSTZ-induced diabetic ratsSignificant reduction in blood glucose levels. nih.govrsc.org
Arylbenzofurans from Morus mesozygiaIn vitro enzyme assayPotent inhibition of α-glucosidase. frontiersin.orgresearchgate.net
6-HydroxyauronesIn vitro enzyme assayPotent α-glucosidase inhibitors. nih.gov

There is accumulating evidence for the neuroprotective activity of benzofuran derivatives. nih.gov These compounds have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease. nih.govresearchgate.net A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective effects against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells. nih.govkoreascience.krdongguk.edu Among these, compound 1f exhibited the most potent and efficacious neuroprotective action, comparable to the well-known NMDA antagonist memantine. koreascience.kr Another compound, 1j , also showed marked anti-excitotoxic effects. koreascience.krdongguk.edu

Furthermore, a series of 2,6-disubstituted benzofuran-3-one derivatives were designed as analogues of 3-n-butylphthalide (NBP), a natural product approved for ischemic stroke. nih.gov Compounds 5 and 16 from this series displayed more potent neuroprotective effects than the clinical drugs Edaravone and NBP. nih.gov These compounds also exhibited good antioxidative activity and were able to reduce the ischemic infarct area in rats subjected to ischemia/reperfusion injury. nih.gov

The benzofuran scaffold has been identified as a pharmacophore of choice for designing antioxidant agents. nih.gov Many natural and synthetic benzofuran compounds have demonstrated strong anti-oxidative activities. rsc.orgnih.gov The antioxidant potential of these derivatives has been evaluated using various in vitro assays. nih.gov For instance, a study on benzofuran–pyrazole-based derivatives showed that several compounds possessed high antioxidant activity, with DPPH scavenging percentages between 84.16% and 90.52%. researchgate.net

In another study, novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their antioxidant properties. koreascience.kr Compound 1j was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates. koreascience.kr Additionally, newly synthesized 3,3-disubstituted-3H-benzofuran-2-one derivatives were shown to act as antioxidants by reducing catechol-induced intracellular reactive oxygen species (ROS) levels in a neuronal cell model. mdpi.com Compound 9 from this series demonstrated the greatest antioxidant capacity in terms of intracellular ROS level reduction and preservation of cell viability under oxidative stress. mdpi.com

Antitubercular and Antiparasitic Activities

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. Benzofuran derivatives have been identified as a promising class of compounds in this regard. nih.govbnc.cat Research has shown that the substitution pattern on the benzofuran ring plays a crucial role in the antimycobacterial activity.

In silico studies have suggested that benzofuran derivatives can be developed as novel antituberculosis drugs. researchgate.netnih.gov For instance, molecular docking studies have been performed on benzofuran and naphthofuran derivatives, indicating their potential to act as antitubercular lead molecules. researchgate.net Specifically, benzofuran-oxadiazole derivatives have been synthesized and evaluated for their preliminary antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net Structure-activity relationship (SAR) studies of these derivatives revealed that compounds bearing electron-withdrawing groups like chlorine and bromine on the benzofuran ring exhibited excellent activity. researchgate.net

While direct studies on the antitubercular activity of this compound are not extensively documented in the reviewed literature, the activity of derivatives with substitutions at the 6-position provides valuable insights. For example, a synthesized benzofuran-oxadiazole derivative with a bromine atom at the 6th position of the benzofuran ring showed significant activity against Mycobacterium phlei and Mycobacterium tuberculosis H37RV. researchgate.net This suggests that the 6-position of the benzofuran ring is a key site for modification to enhance antitubercular potency.

In the realm of antiparasitic research, benzofuran derivatives have also shown promise. researchgate.netnih.govnih.gov Although specific studies on this compound were not identified, the broader class of benzofuran compounds has been investigated for activity against various parasites. The general findings indicate that the benzofuran scaffold is a viable starting point for the development of new antiparasitic drugs.

Table 1: Antitubercular Activity of Benzofuran Derivatives
Compound DerivativeTarget OrganismActivityReference
Benzofuran-oxadiazole with Chlorine at C6Mycobacterium phleiHigh researchgate.net
Benzofuran-oxadiazole with Bromine at C6Mycobacterium phleiHighest researchgate.net
Benzofuran-oxadiazole with Bromine at C6Mycobacterium tuberculosis H37RVHighest researchgate.net

Osteoblast Differentiation Promotion and Anti-osteoporotic Effects

Osteoporosis is a significant health concern characterized by reduced bone mass and an increased risk of fractures. The development of orally active osteogenic drugs is a key area of research. jst.go.jpnih.gov Benzofuran derivatives have emerged as a promising class of compounds that can promote osteoblast differentiation and exert anti-osteoporotic effects. jst.go.jpnih.govnih.govnih.govmdpi.comresearchgate.net

The mechanism of action for these effects is multifaceted. Some benzofuran derivatives have been shown to enhance osteoblast differentiation by activating signaling pathways such as the bone morphogenetic protein (BMP) pathway. jst.go.jp Specifically, certain 6-methoxy-benzofuran compounds have been found to upregulate the expression of BMP-2, a key protein involved in bone formation. nih.govresearchgate.net This upregulation leads to accelerated bone turnover and an increased proportion of osteoblasts. nih.gov

Another identified mechanism is the inhibition of cyclin-dependent kinase 8 (CDK8). jst.go.jpnih.gov The suppression of CDK8 activity by certain benzofuran derivatives has been linked to their osteoblastogenic activity. jst.go.jpnih.gov For example, a 3,5-disubstituted benzofuran derivative, compound 23d, exhibited potent osteoblastogenic activity through CDK8 inhibition and showed osteogenic effects in ovariectomized rats, a common model for postmenopausal osteoporosis. nih.gov

While direct experimental data on this compound is limited in the provided search results, the research on 6-methoxy benzofuran derivatives suggests that substitution at the 6-position is favorable for anti-osteoporotic activity. nih.govresearchgate.net These findings underscore the potential of the benzofuran scaffold in developing new treatments for osteoporosis. jst.go.jpnih.govnih.gov

Table 2: Osteogenic Activity of Benzofuran Derivatives
Compound TypeMechanism of ActionObserved EffectReference
3,5-disubstituted benzofuran (e.g., compound 23d)CDK8 inhibitionPotent osteoblastogenic activity jst.go.jpnih.gov
6-methoxy benzofuran derivativesUpregulation of BMP-2Promotion of bone formation nih.govresearchgate.net

Central Nervous System (CNS) Activity (e.g., 5-HT2C Receptor Agonism for Schizophrenia and Obesity)

The serotonin (B10506) 2C (5-HT2C) receptor is a G-protein-coupled receptor that is a promising target for the treatment of several central nervous system disorders, including schizophrenia and obesity. nih.govresearchgate.netnih.govdoaj.orgresearchgate.netnih.govnih.govdrugbank.commdpi.commghcme.org

Schizophrenia: Activation of 5-HT2C receptors has been shown to reduce mesolimbic nigrostriatal dopamine (B1211576) release, which is a mechanism that may contribute to antipsychotic action. nih.gov This has led to the development of selective 5-HT2C receptor agonists as potential treatments for schizophrenia. nih.gov Preclinical studies have shown that selective 5-HT2C ligands can modulate schizophrenia-like behaviors in animal models. nih.gov While specific research on this compound as a 5-HT2C agonist for schizophrenia was not detailed in the provided search results, the exploration of novel benzofuran and benzothiophene (B83047) derivatives as 5-HT2C agonists for neurological diseases is an active area of research. researchgate.net

Obesity: The 5-HT2C receptor plays a significant role in the regulation of appetite and body weight. researchgate.netnih.govnih.govdrugbank.com Agonism at this receptor is thought to increase satiety. researchgate.net Clinical evidence has supported the use of 5-HT2C receptor agonists for the treatment of obesity. researchgate.netnih.gov The anorectic agent d-fenfluramine is believed to exert its effects through the activation of 5-HT2C receptors. researchgate.net More selective 5-HT2C receptor agonists have been developed with the potential to be effective anti-obesity agents without the adverse cardiovascular effects associated with less selective compounds. drugbank.com The development of benzofuran-based 5-HT2C agonists could offer a novel therapeutic approach for managing obesity.

Table 4: CNS Activity Profile of 5-HT2C Receptor Agonists
Therapeutic AreaMechanism of ActionPotential OutcomeRelevance to BenzofuransReference
SchizophreniaReduces mesolimbic nigrostriatal dopamine releaseAntipsychotic effectBenzofuran derivatives are being explored as 5-HT2C agonists. nih.govresearchgate.net
ObesityIncreases satietyReduction in food intake and body weightPotential for development of benzofuran-based 5-HT2C agonists. researchgate.netnih.govdrugbank.com

Computational and Theoretical Studies of Benzofuran 6 Ylmethanamine

Quantum Chemical Calculations (e.g., DFT/B3LYP Method) for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) has become a particularly prevalent method for studying benzofuran (B130515) derivatives due to its balance of accuracy and computational efficiency. nih.govrsc.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a basis set like 6-311++G(d,p), is commonly employed to optimize the molecular geometry and calculate various electronic properties. nih.govmdpi.comnih.gov

These calculations provide insights into the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a larger energy gap suggests higher stability and lower reactivity. nih.gov For benzofuran derivatives, DFT calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule. nih.govresearchgate.net This information is crucial for predicting how Benzofuran-6-ylmethanamine might interact with other molecules, including biological targets.

Table 1: Representative Quantum Chemical Parameters for a Benzofuran Derivative calculated using DFT/B3LYP

Parameter Value Significance
HOMO Energy -6.40 eV Indicates electron-donating ability
LUMO Energy -1.61 eV Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.79 eV Relates to chemical stability and reactivity

Note: This data is illustrative for a generic benzofuran derivative and not specific to this compound.

Analysis of Mulliken Atomic Charges and Molecular Electrostatic Potential

To further refine the understanding of a molecule's reactivity, researchers analyze the distribution of electronic charge. Mulliken atomic charge analysis is a method used to partition the total electron density among the individual atoms in a molecule, providing an estimate of the partial charge on each atom. nih.gov These charges indicate which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the surface of the molecule. nih.govnih.gov The MEP map uses a color scale to show regions of different electrostatic potential: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). nih.govnih.gov For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the amine protons would likely be regions of positive potential. This analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. nih.govescholarship.org

Table 2: Illustrative Mulliken Atomic Charges for Key Heteroatoms in a Benzofuran-amine Structure

Atom Mulliken Charge (a.u.) Implication
O (in furan (B31954) ring) -0.55 Electron-rich, potential H-bond acceptor

Note: This data is illustrative for a generic benzofuran derivative and not specific to this compound.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction. nih.govnih.gov For benzofuran derivatives, docking studies have been widely used to explore their potential as inhibitors for various enzymes implicated in diseases like cancer, Alzheimer's disease, and bacterial infections. researchgate.netnih.govnih.gov

The process involves placing the 3D structure of the ligand (e.g., this compound) into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (kcal/mol), with more negative scores indicating stronger binding. researchgate.net The simulation also reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.com These insights can guide the rational design of more potent and selective inhibitors. researchgate.net

Table 3: Example Molecular Docking Results for a Benzofuran Derivative Against a Kinase Target

Parameter Value Description
Binding Affinity -9.8 kcal/mol Predicted strength of the ligand-target interaction.
Interacting Residues LYS745, MET793, ASP855 Key amino acids in the binding site forming interactions.

Note: This data is illustrative for a generic benzofuran derivative and not specific to this compound.

In Silico Prediction of Biological Activity and Relevant Pharmacological Parameters

Beyond predicting binding to a single target, computational methods can forecast a compound's broader biological activity spectrum and its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.netmdpi.com Online tools and software can predict a range of potential biological activities based on the chemical structure, helping to identify potential therapeutic applications or off-target effects. mdpi.comscielo.br

Pharmacological parameters are crucial for determining a compound's potential as a drug. In silico ADME models predict properties like intestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes (e.g., cytochrome P450s). nih.gov Furthermore, rules like Lipinski's "Rule of Five" are used to assess the "drug-likeness" of a compound based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com These predictions help prioritize compounds with favorable pharmacological profiles for further development. nih.gov

Table 4: Predicted Pharmacological Parameters (ADME) for a Benzofuran-amine Compound

Parameter Predicted Value Implication for Drug Development
Human Intestinal Absorption High Good potential for oral bioavailability.
Blood-Brain Barrier Permeant Yes Potential for CNS activity.
CYP2D6 Inhibitor No Lower risk of drug-drug interactions involving this enzyme.

Note: This data is illustrative for a generic benzofuran derivative and not specific to this compound.

Computational Approaches for Toxicology Assessment

Early assessment of potential toxicity is a critical step in drug development to avoid late-stage failures. Computational toxicology utilizes Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools to predict various toxicity endpoints, such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity, based on a compound's chemical structure. mdpi.comresearchgate.netresearchgate.net

These predictive models are built from large datasets of compounds with known toxicological properties. toxicology.org By identifying structural alerts—specific molecular fragments known to be associated with toxicity—these tools can flag potentially hazardous compounds early in the discovery process. nih.gov For a novel compound like this compound, in silico toxicology assessment can provide a preliminary risk profile, guiding subsequent experimental testing and helping to reduce, refine, and replace animal studies in accordance with the "3Rs" principle. researchgate.netnih.gov

Table 5: Representative In Silico Toxicology Predictions

Toxicity Endpoint Prediction Confidence Level
Ames Mutagenicity Non-mutagen High
Hepatotoxicity Low risk Moderate
Carcinogenicity Negative Moderate

Note: This data is illustrative for a generic benzofuran derivative and not specific to this compound.

Analytical Techniques for Characterization and Quantification of Benzofuran 6 Ylmethanamine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of Benzofuran-6-ylmethanamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: This technique identifies the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the protons on the benzofuran (B130515) ring system, the methylene (B1212753) (-CH₂) group, and the amine (-NH₂) group. The splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent protons, helping to confirm the substitution pattern on the aromatic ring.

¹³C NMR: This spectrum provides information on the different carbon atoms in the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (aromatic, aliphatic).

While specific spectral data for this compound is not widely published, analysis of related benzofuran structures provides expected ranges for chemical shifts. nih.gov

Table 1: Predicted NMR Data for this compound (Note: The following table is illustrative as specific experimental data is not publicly available. Chemical shifts are estimates.)

Atom Type Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Aromatic CH7.0 - 8.0105 - 155
Methylene CH₂~3.9~45
Amine NH₂1.5 - 3.0 (broad)N/A

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is used to identify the presence of chromophores—parts of a molecule that absorb light. The benzofuran ring system in this compound acts as a chromophore. The resulting spectrum, a plot of absorbance versus wavelength, typically shows one or more absorption maxima (λmax). The position and intensity of these maxima are characteristic of the molecule's electronic structure. For benzofuran itself, the absorption maximum is noted around 285 nm. researchgate.net While specific data for this compound is scarce, its spectrum is expected to be similar to other benzofuran derivatives.

Table 2: Representative UV-Visible Spectroscopy Data

Compound Solvent λmax (nm)
This compoundData not availableData not available

Chromatographic Separation and Detection Techniques

Chromatography is fundamental for separating this compound from mixtures, such as reaction byproducts or complex matrices, and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of compounds. A sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries the sample through. The separation is based on the compound's affinity for the stationary versus the mobile phase.

For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water). Detection is commonly achieved using a UV detector set to a wavelength where the compound absorbs strongly, as determined by its UV-Vis spectrum. Fluorescence detectors could also be used if the molecule is fluorescent, offering higher sensitivity. While HPLC is used in the synthesis and purification of compounds incorporating this compound, specific retention times and conditions for the compound itself are not detailed in available literature. nih.gov

Table 3: Typical HPLC Parameters for Benzofuran Derivatives

Parameter Condition
Column C18 (Reverse-Phase)
Mobile Phase Acetonitrile/Water Gradient
Flow Rate Data not available
Detector UV (at λmax)
Retention Time Data not available

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a GC column. As each component exits the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint."

GC-MS analysis of this compound would provide both its retention time (from GC) and its mass spectrum (from MS), allowing for highly confident identification. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as other fragment peaks characteristic of its structure. This technique is widely used for the analysis of benzofuran analogues, particularly in forensic and metabolic studies.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity. A sample is spotted onto a plate coated with a thin layer of adsorbent (stationary phase), such as silica gel. A solvent (mobile phase) moves up the plate by capillary action, and compounds separate based on their polarity. The position of the compound is identified by its retention factor (Rf) value. For this compound, visualization can be achieved under UV light, as the benzofuran ring is UV-active. nih.gov

Table 4: TLC Parameters for this compound Analysis

Parameter Description
Stationary Phase Silica Gel F254
Mobile Phase Data not available (typically a mixture like Ethyl Acetate/Hexane)
Visualization UV Light (254 nm)
Rf Value Data not available

Advanced Analytical Approaches for Purity and Quality Control

Modern analytical methodologies offer high sensitivity and specificity, which are essential for the stringent quality control required in the pharmaceutical industry. These techniques facilitate the identification and quantification of this compound and any potential impurities.

At the nanoscale, the physical properties of a drug substance can significantly influence its behavior, including solubility and dissolution rate. Advanced microscopic and spectroscopic techniques provide invaluable insights into these characteristics.

Microscopic Analysis:

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the surface morphology and topography of this compound at the nanometer scale. digitalsurf.comafmworkshop.com SEM provides high-resolution, two-dimensional images of the sample's surface, revealing details about particle shape and size distribution. researchgate.net AFM, on the other hand, generates three-dimensional topographical maps with exceptional vertical resolution, allowing for the precise measurement of surface roughness and the identification of nanoscale features. researchgate.netnih.gov The combination of these techniques can offer a comprehensive understanding of the material's physical characteristics. digitalsurf.com For instance, AFM can be used to characterize nanoparticle drug delivery systems, providing information on particle size, shape, and surface texture without the need for extensive sample preparation that might alter the specimen. nih.gov

Spectroscopic Analysis:

A range of spectroscopic techniques are employed for the structural elucidation and characterization of this compound. These methods provide information about the molecule's chemical structure, functional groups, and electronic transitions. lehigh.eduwisc.eduucsb.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of this compound by providing detailed information about the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amine (N-H) and the benzofuran ring vibrations. wisc.edu

Mass Spectrometry (MS): MS is a destructive technique that provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation. ucsb.edu

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for quantitative analysis due to the relationship between absorbance and concentration. solubilityofthings.com

Table 1: Hypothetical Spectroscopic Data for this compound

Technique Observed Data
¹H NMR (CDCl₃, 400 MHz)δ 7.80 (s, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.50 (d, J=8.0 Hz, 1H), 7.30 (s, 1H), 6.80 (d, J=8.0 Hz, 1H), 4.00 (s, 2H), 1.60 (s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 155.0, 145.0, 128.0, 125.0, 122.0, 120.0, 111.0, 106.0, 45.0
IR (KBr, cm⁻¹)3350 (N-H stretch), 3050 (C-H aromatic), 2920 (C-H aliphatic), 1600 (C=C aromatic), 1250 (C-O-C stretch)
MS (ESI+)m/z 162.08 [M+H]⁺
UV-Vis (MeOH)λmax = 245 nm, 280 nm

This data is hypothetical and for illustrative purposes.

In vitro release testing is a critical component of quality control, providing insights into the dissolution and release characteristics of the API from a dosage form. nih.govfda.gov These studies are essential for predicting the in vivo performance of the drug product. nih.gov For solid oral dosage forms containing this compound, dissolution testing is performed under controlled conditions (e.g., temperature, pH, and agitation) that mimic the physiological environment. fda.gov

Commonly used methods for in vitro release testing include the sample and separate method, dialysis methods, and continuous flow methods. researchgate.net The choice of method depends on the properties of the drug and the dosage form. For nanoparticle formulations, specialized techniques may be required to accurately assess the release profile. researchgate.net The release of the drug is monitored over time by analyzing samples of the dissolution medium, typically using HPLC. tandfonline.com The resulting data is used to construct a dissolution profile, which is a plot of the cumulative amount of drug released versus time.

Table 2: Hypothetical In Vitro Release Profile of a this compound Formulation

Time (hours) Cumulative Release (%)
0.535
155
275
490
698
8100

This data is hypothetical and for illustrative purposes, representing a typical immediate-release formulation.

Application of Derivatization Reagents in Analytical Method Development

Derivatization is a technique used in analytical chemistry to convert an analyte into a product that is more suitable for analysis by a particular method, such as HPLC or GC. scienceopen.com For primary amines like this compound, which may lack a strong chromophore or fluorophore, derivatization can significantly enhance detection sensitivity and improve chromatographic separation. thermofisher.com

Several reagents are commonly used for the derivatization of primary amines:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. pickeringlabs.compjsir.orgresearchgate.netinterchim.fr This reaction is fast and occurs at room temperature, making it suitable for automated pre-column derivatization in HPLC. However, the stability of the OPA derivatives can be a limitation.

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride reacts with primary and secondary amines to produce stable and highly fluorescent sulfonamide adducts. nih.govresearchgate.netresearchgate.netbsu.eduusda.gov This reagent is widely used for the quantification of amines in various biological and environmental samples. The derivatization is typically carried out in an alkaline medium. nih.govusda.gov

Fluorescamine: Fluorescamine is a fluorogenic reagent that reacts specifically with primary amines to form fluorescent pyrrolinone products. chromforum.org The reagent itself is non-fluorescent, which minimizes background interference. chromforum.org

Other Reagents: A variety of other reagents, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and 2-(9-carbazole)-ethyl-chloroformate (CEOC), have also been developed for the derivatization of amines, each offering different advantages in terms of reactivity, stability, and detection sensitivity. scienceopen.comresearchgate.netresearchgate.net

The choice of derivatization reagent and reaction conditions depends on the specific analytical requirements, including the desired sensitivity, selectivity, and the compatibility with the chromatographic system. For chiral analysis of amines, chiral derivatization reagents can be used to form diastereomers that can be separated on a non-chiral column. mdpi.comresearchgate.netsigmaaldrich.com

Table 3: Common Derivatization Reagents for Primary Amines

Reagent Reaction Product Detection Method Key Features
o-Phthalaldehyde (OPA)IsoindoleFluorescenceFast reaction, suitable for automation, derivatives can be unstable. researchgate.net
Dansyl ChlorideSulfonamideFluorescenceStable derivatives, high sensitivity. nih.govresearchgate.net
FluorescaminePyrrolinoneFluorescenceSpecific for primary amines, low background. chromforum.org
FMOC-ClCarbamateFluorescence/UVReacts with primary and secondary amines. scienceopen.comresearchgate.net

Metabolic Fate and Pharmacokinetic Research Considerations for Benzofuran 6 Ylmethanamine

Proposed Metabolic Pathways for the Benzofuran (B130515) Core in Biological Systems

While specific metabolic studies on Benzofuran-6-ylmethanamine are not extensively documented in publicly available literature, the metabolic pathways of the benzofuran ring system have been investigated, often in the context of more complex molecules. nih.govresearchgate.net These studies, along with general principles of drug metabolism, allow for the formulation of proposed metabolic pathways for the benzofuran core of this compound.

The cleavage of the furan (B31954) ring within the benzofuran nucleus represents a significant metabolic route that can lead to the formation of more polar and readily excretable metabolites. This process often involves initial oxidative attack, catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates such as epoxides. mdpi.com These intermediates can then undergo further enzymatic or non-enzymatic transformations, resulting in the opening of the furan ring.

One proposed mechanism involves the epoxidation of the 2,3-double bond of the furan ring. This epoxide is a reactive electrophile that can be hydrolyzed by epoxide hydrolase to a dihydrodiol. Subsequent oxidative cleavage of the dihydrodiol can yield a variety of products, including catechols and their corresponding oxidized derivatives. core.ac.uk Another potential pathway for ring cleavage involves oxidative attack at other positions of the benzofuran ring, leading to the formation of unstable intermediates that rearrange and cleave. For instance, studies on related benzofurans have shown that oxidative cleavage can lead to the formation of salicylaldehyde (B1680747) derivatives. mdpi.com

Table 1: Proposed Enzymatic Ring Cleavage Metabolites of the Benzofuran Core

PrecursorProposed IntermediatePotential Cleavage Product
Benzofuran Core2,3-EpoxideDihydrodiol, Catechol derivatives
Benzofuran CoreOxidized IntermediateSalicylaldehyde derivatives

This table presents hypothetical metabolites based on known benzofuran metabolism.

Hydroxylation is a primary and common metabolic pathway for aromatic compounds, including the benzofuran nucleus. This reaction, predominantly mediated by CYP enzymes, introduces a hydroxyl group onto the aromatic ring, increasing the compound's polarity. researchgate.net For the benzofuran core of this compound, hydroxylation can occur at various positions on the benzene (B151609) ring (e.g., positions 4, 5, or 7) or potentially on the furan ring, although the latter is less common.

Following hydroxylation, the resulting phenolic metabolites can undergo further oxidation to form catechols or quinones. These quinone species are often highly reactive and can be involved in covalent binding to cellular macromolecules, a process associated with toxicity. Conversely, the hydroxylated metabolites can also be substrates for reduction reactions, although this is a less frequent pathway for aromatic hydroxyl groups. The specific enzymes involved and the resulting metabolites will depend on the substitution pattern of the benzofuran ring and the specific isoform of the metabolizing enzymes. nih.gov

N-demethylation is a common metabolic pathway for secondary and tertiary amines, catalyzed by CYP enzymes, particularly isoforms like CYP1A2, CYP2D6, and CYP3A4. nih.gov This process involves the removal of a methyl group from the nitrogen atom.

However, this compound is a primary amine, meaning the nitrogen atom is bonded to two hydrogen atoms and one carbon atom of the methylene (B1212753) group. As it does not possess an N-methyl group, N-demethylation is not a possible metabolic pathway for this specific compound.

Should a derivative of this compound with a secondary or tertiary amine be considered (e.g., N-methyl-benzofuran-6-ylmethanamine), N-demethylation would be a highly probable metabolic route. For instance, studies on the related compound 6-MAPB (N-methyl-6-(2-aminopropyl)benzofuran) have demonstrated that N-demethylation to its primary amine metabolite, 6-APB, is a significant metabolic step. nih.govresearchgate.net

Following Phase I metabolic reactions such as hydroxylation, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. These reactions involve the covalent attachment of endogenous polar molecules, which significantly increases water solubility and facilitates excretion.

For this compound and its hydroxylated metabolites, glucuronidation is a highly probable conjugation pathway. The primary amine group of the parent compound and any newly formed hydroxyl groups can serve as sites for the attachment of glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Table 2: Potential Phase II Conjugation Metabolites

SubstrateConjugating AgentEnzyme FamilyResulting Conjugate
This compound (amine group)UDP-glucuronic acidUGTsN-glucuronide
Hydroxylated Metabolite (hydroxyl group)UDP-glucuronic acidUGTsO-glucuronide
This compound (amine group)Acetyl-CoANATsN-acetylated metabolite
Hydroxylated Metabolite (hydroxyl group)PAPSSULTsSulfate conjugate

This table outlines potential conjugation reactions based on the functional groups present in this compound and its likely metabolites.

Comparative Metabolic Studies with Isomeric Benzofuran Derivatives

Studies have shown that both 5-APB and 6-APB undergo similar metabolic transformations, including hydroxylation of the benzofuran ring and cleavage of the furan ring. However, the specific metabolites and their relative abundance can differ between the isomers. For instance, in rat urine, a major metabolite of 6-APB was identified as 4-carboxymethyl-3-hydroxy amphetamine, indicating cleavage of the furan ring and subsequent oxidation. nih.gov The metabolic profile of 5-APB, while sharing similarities, may exhibit quantitative differences in the formation of various metabolites due to the different electronic and steric environment of the side chain.

These findings suggest that for this compound, the position of the methanamine group at the 6-position will likely direct the regioselectivity of metabolic enzymes, leading to a unique metabolic profile compared to its 5- or 7-isomers. For example, the electronic effects of the substituent at the 6-position could influence the sites of aromatic hydroxylation on the benzene ring. Furthermore, steric hindrance could play a role in the accessibility of the furan ring to enzymatic attack. A successful differentiation of 5- and 6-isomers of aminopropylbenzofurans in urine has been achieved, highlighting that the metabolic and pharmacokinetic profiles are distinct enough for analytical separation. nih.gov

Table 3: Comparison of Metabolic Pathways for Isomeric Aminopropylbenzofurans

Metabolic Pathway5-APB6-APBRelevance to Benzofuran-x-ylmethanamine Isomers
Ring Hydroxylation ObservedObservedLikely to occur for both 5- and 6-isomers, with potential differences in preferred positions.
Furan Ring Cleavage ObservedObservedA probable pathway for both isomers, potentially leading to different cleavage products.
N-Dealkylation Not applicable (primary amine)N-demethylation of its N-methyl analog (6-MAPB) is a key pathway.N-demethylation would not occur for the primary amine, but other amine oxidations are possible.
Conjugation ExpectedExpectedGlucuronidation and other conjugations are expected for both isomers at the amine and any hydroxylated positions.

This table is based on data from related aminopropylbenzofuran isomers and extrapolates the potential implications for benzofuran-ylmethanamine isomers.

Future Directions and Therapeutic Potential of Benzofuran 6 Ylmethanamine

Strategic Development of Benzofuran-6-ylmethanamine as a Lead Compound in Drug Discovery Initiatives

The development of this compound as a lead compound is a strategic endeavor rooted in the well-established pharmacological importance of the benzofuran (B130515) core. nih.gov A lead compound is a chemical starting point for the creation of new drugs. The benzofuran scaffold is present in many FDA-approved drugs and natural products, justifying its use as a foundational structure for designing new pharmacological agents. nih.govmdpi.com Its derivatives have demonstrated a broad spectrum of biological activities, which medicinal chemists leverage to discover and develop new lead molecules for various diseases. nih.gov

The strategic approach involves modifying the core structure of this compound to enhance its "drug-like" properties and biological activity. taylorandfrancis.com The methanamine group at the 6-position, in particular, offers a reactive site for chemical modification, allowing for the synthesis of a library of analogues. These analogues can then be screened for activity against various therapeutic targets. The goal is to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles, transforming the initial lead into a viable drug candidate. The unique structural features and diverse biological potential of the benzofuran ring system make it a privileged structure for designing and discovering efficient drug candidates. rsc.org

Rational Design and Synthesis of Novel Therapeutically Important Benzofuran Derivatives

The rational design and synthesis of new benzofuran derivatives are central to unlocking their full therapeutic potential. mdpi.comnih.gov This process involves a deep understanding of structure-activity relationships (SAR), where specific chemical modifications to the benzofuran scaffold are correlated with changes in biological activity. nih.gov Advances in synthetic chemistry have enabled the creation of a diverse range of benzofuran derivatives through various innovative and catalytic strategies. nih.govacs.org

Several synthetic methodologies have been developed to construct the benzofuran ring system and introduce functional groups at specific positions. mdpi.comnih.gov These methods often employ transition metal catalysts, such as palladium, copper, rhodium, and nickel, to facilitate reactions like intramolecular cyclization and coupling reactions, resulting in high yields. nih.govacs.org For instance, the Sonogashira coupling reaction between iodophenols and terminal alkynes, followed by intramolecular cyclization, is a common route to synthesize benzofuran derivatives. nih.govacs.org One-pot synthesis protocols are also utilized to efficiently produce amino-substituted benzofuran skeletons from simple precursors. nih.gov

The design process often uses computational tools, such as molecular docking, to predict how different derivatives will bind to specific biological targets. nih.govnih.gov This allows chemists to design molecules with a higher probability of therapeutic success. For example, a series of novel benzofuran derivatives were designed and synthesized as potential inhibitors of the oestrogen receptor (ERα) for breast cancer treatment, with docking studies guiding the design. nih.gov These synthetic and design strategies are directly applicable to creating novel analogues of this compound to explore a wide range of therapeutic applications.

Table 1: Selected Synthetic Strategies for Benzofuran Derivatives

Strategy Catalysts/Reagents Description Reference
One-Pot Synthesis Copper Iodide (CuI), Deep Eutectic Solvent (DES) Reaction of o-hydroxy aldehydes, amines, and alkynes to yield amino-substituted benzofurans. acs.org
Sonogashira Coupling & Cyclization Palladium-Copper ((PPh₃)PdCl₂/CuI) Coupling of iodophenols with terminal alkynes, followed by intramolecular cyclization to form the benzofuran ring. nih.govacs.org
C-H Activation/Annulation Rhodium (Rh) catalyst Annulation reaction involving C-H activation and migratory insertion to construct the benzofuran core. acs.org

Addressing Challenges of Drug Resistance and Enhancing Therapeutic Efficacy

A critical area of focus for novel drug development is overcoming microbial and cancer cell resistance to existing therapies. Benzofuran derivatives have emerged as a promising scaffold for designing agents that can combat drug resistance. rsc.orgnih.gov The increasing prevalence of multidrug-resistant bacteria necessitates the development of new antibiotics, and benzofurans have shown significant potential in this area. rsc.orgnih.gov

Researchers have synthesized and tested numerous benzofuran derivatives against resistant bacterial strains. For example, certain derivatives have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Structure-activity relationship studies have revealed that specific substitutions on the benzofuran ring are crucial for potent antibacterial activity. For instance, compounds bearing a hydroxyl group at the C-6 position have demonstrated excellent activity against a range of bacterial strains. nih.gov The hybridization of the benzofuran scaffold with other pharmacophores, such as triazine, has also been explored to create compounds with enhanced antibacterial potency, some of which are active against dihydrofolate reductase (DHFR), an enzyme implicated in drug resistance. nih.gov

In oncology, benzofuran derivatives have shown the ability to inhibit the proliferation of various cancer cell lines, including those resistant to conventional treatments. nih.govnih.govresearchgate.net The therapeutic efficacy is often linked to the specific substitution patterns on the benzofuran core. For example, the presence of electron-withdrawing groups or halogen atoms can enhance lipophilicity, leading to improved binding affinity and greater anticancer activity. nih.gov

Table 2: Antimicrobial and Anticancer Activity of Selected Benzofuran Derivatives

Compound Class Target/Cell Line Activity Key Findings Reference
Substituted Benzofurans Mycobacterium tuberculosis DNA gyrase B IC₅₀ = 3.2 µM A potent lead inhibitor of M. smegmatis DNA gyraseB. nih.gov
6-Benzofuryl Purines M. tuberculosis H37Rv IC₉₀ < 0.60 µM Highly potent inhibitors with low toxicity to mammalian cells. nih.gov
Benzofuran-Triazine Hybrids S. aureus, E. coli MIC = 32-125 µg/µL Compound 8e was the most active antibacterial agent. nih.gov
3-Acyl-5-hydroxybenzofurans Human Breast Cancer (MCF-7) IC₅₀ = 43.08 µM Showed antiproliferative activity against breast cancer cells. nih.gov

Exploration of Novel Pharmacological Targets and Mechanisms of Action for this compound Analogues

The therapeutic effects of benzofuran derivatives are achieved through their interaction with a diverse range of pharmacological targets. Identifying these targets and understanding the mechanisms of action are crucial for developing selective and effective drugs based on the this compound scaffold. taylorandfrancis.comnih.gov The amine functional group in this compound makes it a particularly interesting candidate for targeting receptors and enzymes where hydrogen bonding and ionic interactions are key.

Research has identified several molecular targets for benzofuran compounds in various disease areas:

Anticancer Targets: Benzofuran derivatives exert antitumor effects by inhibiting a variety of enzymes crucial for cancer cell survival and proliferation. These include protein kinases like Pim-1, CDK2, and mTOR signaling pathways, as well as epigenetic targets like Lysine-specific demethylase 1 (LSD1). taylorandfrancis.comnih.govnih.gov For instance, novel benzofuran-2-carboxylic acids were discovered as potent Pim-1 inhibitors. nih.gov Another series of benzofuran derivatives demonstrated robust antitumor efficacy by potently suppressing the enzymatic activity of LSD1. nih.gov

Antimicrobial Targets: In the fight against infectious diseases, benzofurans have been shown to inhibit essential bacterial enzymes. A key target is DNA gyrase B of Mycobacterium tuberculosis, which is vital for bacterial DNA replication. nih.gov

Neurological Targets: Certain psychoactive benzofuran analogues act as indirect monoamine agonists by interacting with norepinephrine, dopamine (B1211576), and serotonin (B10506) transporters, similar to MDMA. nih.govresearchgate.net They also show activity at serotonin receptors, such as 5-HT2A and 5-HT2B. nih.govresearchgate.net

Other Enzyme Targets: Benzofuran derivatives have also been developed as selective inhibitors for other enzyme families, such as sirtuins. A series of novel benzofurans were found to be potent and selective inhibitors of SIRT2, an enzyme implicated in metabolic diseases and neurodegeneration. mdpi.com

The exploration of these and other novel targets for analogues of this compound holds significant promise for the development of new therapeutics with precisely defined mechanisms of action.

Table 3: Pharmacological Targets of Benzofuran Derivatives

Target Therapeutic Area Example Mechanism Reference
Lysine-specific demethylase 1 (LSD1) Cancer Enzyme Inhibition nih.gov
Protein Kinases (Pim-1, CDK2) Cancer Enzyme Inhibition taylorandfrancis.comnih.gov
DNA Gyrase B Infectious Disease (Tuberculosis) Enzyme Inhibition nih.gov
Monoamine Transporters (NET, DAT, SERT) Neurology/Psychiatry Uptake Inhibition / Releaser nih.gov
Serotonin Receptors (5-HT2A/2B) Neurology/Psychiatry Agonism nih.govresearchgate.net
Sirtuin 2 (SIRT2) Metabolic/Neurodegenerative Disease Enzyme Inhibition mdpi.com

Q & A

Q. What are the standard synthetic routes for Benzofuran-6-ylmethanamine, and what key reaction conditions influence yield?

this compound is synthesized via a two-step process: (1) cyanidation of 6-bromobenzofuran using zinc cyanide and tetrakis(triphenylphosphine)palladium catalyst to form benzofuran-6-carbonitrile, followed by (2) reduction with lithium aluminum hydride (LiAlH4) to yield the primary amine. Reaction conditions such as catalyst purity, solvent choice (e.g., anhydrous tetrahydrofuran), and temperature control (typically 0–25°C for reduction) critically impact yield and purity .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation via proton and carbon shifts.
  • Infrared Spectroscopy (IR) : To identify amine (-NH2) and aromatic C-H stretches.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and quantification. These methods ensure accurate structural elucidation and quality control .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin/Eye Contact : Rinse with water for ≥15 minutes.
  • Ingestion : Rinse mouth; avoid inducing vomiting. Always consult safety data sheets (SDS) and use personal protective equipment (PPE) such as gloves and goggles. Immediate medical consultation is required for exposure .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability and purity?

  • Catalyst Alternatives : Replace Pd(PPh3)4 with Pd/C for easier recovery and reduced metal contamination.
  • Reduction Optimization : Use sodium borohydride (NaBH4) with NiCl2 as a milder alternative to LiAlH4 for safer scaling.
  • Purification : Employ column chromatography or recrystallization in ethanol/water mixtures to enhance purity .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?

  • Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex spectra .

Q. How does structural modification of this compound influence its bioactivity in pharmacological studies?

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO2) at the benzofuran ring alters receptor-binding affinity.
  • Side Chain Functionalization : Adding alkyl or aryl groups to the methanamine moiety enhances lipophilicity and blood-brain barrier penetration. Structure-activity relationship (SAR) studies require iterative synthesis and in vitro assays (e.g., receptor-binding assays) .

Q. What advanced analytical approaches detect trace metabolites of this compound in biological matrices?

  • LC-MS/MS : Liquid chromatography-tandem mass spectrometry enables detection at ng/mL levels.
  • Derivatization : Use of dansyl chloride or other fluorogenic agents improves sensitivity in HPLC-fluorescence assays .

Q. How do stability studies under varying conditions inform storage and handling protocols?

  • Thermal Stability : Accelerated degradation studies (e.g., 40°C/75% RH) reveal decomposition pathways.
  • Light Sensitivity : UV-vis spectroscopy assesses photodegradation; amber glassware is recommended for storage.
  • pH Effects : Stability in buffered solutions (pH 3–9) guides formulation strategies .

Q. What in vitro assays are critical for evaluating the receptor-binding affinity of this compound derivatives?

  • Radioligand Displacement Assays : Measure competitive binding to serotonin (5-HT2A) or dopamine receptors.
  • cAMP Accumulation Assays : Assess functional activity at G protein-coupled receptors (GPCRs).
  • Cell Viability Assays : Use SH-SY5Y or HEK293 cells to screen for cytotoxicity .

Q. How do computational models contribute to understanding the structure-activity relationships of this compound analogs?

  • Molecular Docking : Predict binding modes to target receptors (e.g., monoamine transporters).
  • QSAR Modeling : Relate substituent properties (e.g., logP, polar surface area) to bioactivity.
    These tools guide rational design of analogs with optimized pharmacokinetic profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzofuran-6-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Benzofuran-6-ylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.